molecular formula C13H10ClN3O2 B13222639 5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13222639
M. Wt: 275.69 g/mol
InChI Key: QTRVXJNYDXKFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a furan ring substituted with a chloromethyl group and an oxadiazole ring substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 5-(chloromethyl)furan-2-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenyl isocyanate to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-methylfuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of cell death in cancer cells. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    5-Methylfuran: A reduced form of the target compound.

    Furan-2,5-dicarboxylic acid: An oxidized form of the target compound.

Uniqueness

5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a furan ring with a chloromethyl group and an oxadiazole ring with a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

5-[5-(chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H10ClN3O2/c14-8-10-6-7-11(18-10)12-16-17-13(19-12)15-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)

InChI Key

QTRVXJNYDXKFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(O3)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.